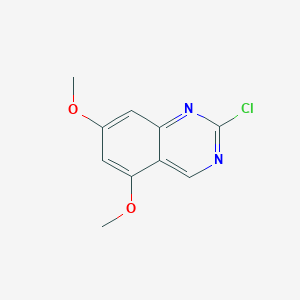
2-Chloro-5,7-dimethoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,7-dimethoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dimethoxyquinazoline typically involves multiple steps starting from commercially available 3,4-dimethoxybenzaldehyde. The general synthetic route includes:
Oxidation: 3,4-dimethoxybenzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide.
Nitration: The benzoic acid is then nitrated using nitric acid.
Reduction: The nitro group is reduced to an amine using iron powder and hydrochloric acid.
Cyclization: The amine undergoes cyclization with formamide to form the quinazoline ring.
Chlorination: The final step involves chlorination using phosphorus oxychloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often avoid the use of hazardous solvents and reagents, focusing instead on greener alternatives. For example, the use of glacial acetic acid and DMF is minimized, and the chlorination process is optimized to reduce the use of phosphorus oxychloride .
化学反応の分析
Types of Reactions
2-Chloro-5,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or iron powder in acidic conditions are used.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the quinazoline core .
科学的研究の応用
2-Chloro-5,7-dimethoxyquinazoline has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly as a tyrosine kinase inhibitor.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chromophore
作用機序
The mechanism of action of 2-Chloro-5,7-dimethoxyquinazoline, particularly in its role as a tyrosine kinase inhibitor, involves binding to the ATP-binding site of the kinase enzyme. This binding prevents the phosphorylation of tyrosine residues on substrate proteins, thereby inhibiting signal transduction pathways that promote cell proliferation and survival. This mechanism is crucial for its anticancer activity .
類似化合物との比較
Similar Compounds
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Similar structure but with an amino group at the 4-position.
2-Chloro-6,7-dimethoxyquinazoline: Lacks the 5-position substitution.
4,6,7-Substituted Quinazolines: Various derivatives with different substituents at the 4, 6, and 7 positions
Uniqueness
2-Chloro-5,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a tyrosine kinase inhibitor sets it apart from other quinazoline derivatives, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
2-chloro-5,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-6-3-8-7(9(4-6)15-2)5-12-10(11)13-8/h3-5H,1-2H3 |
InChIキー |
IVSMTIAEDVAECM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC(=NC=C2C(=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















